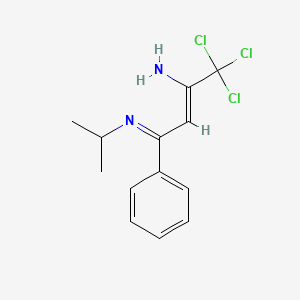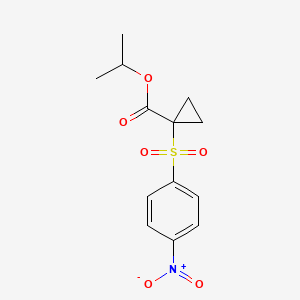![molecular formula C15H16Cl3N5O B13733347 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride CAS No. 16267-08-6](/img/structure/B13733347.png)
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is a compound known for its significant applications in the field of chemotherapy. It is a nitrogen mustard alkylating agent used primarily for the treatment of various malignant and nonmalignant diseases . This compound is known for its ability to interfere with the growth of cancer cells, ultimately leading to their destruction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]aniline with purine derivatives under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloroethyl groups.
Applications De Recherche Scientifique
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving DNA interactions and cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by binding to DNA and forming cross-links, which interfere with DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation . The pathways involved are primarily related to DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent with similar applications in chemotherapy.
Melphalan: Used for the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapy drug with broader applications.
Uniqueness
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is unique due to its specific structure, which allows for targeted DNA interactions and effective disruption of cancer cell growth. Its specific purine derivative structure differentiates it from other nitrogen mustards, providing distinct pharmacological properties .
Propriétés
Numéro CAS |
16267-08-6 |
|---|---|
Formule moléculaire |
C15H16Cl3N5O |
Poids moléculaire |
388.7 g/mol |
Nom IUPAC |
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C15H15Cl2N5O.ClH/c16-5-7-21(8-6-17)11-1-3-12(4-2-11)22-10-20-13-14(22)18-9-19-15(13)23;/h1-4,9-10H,5-8H2,(H,18,19,23);1H |
Clé InChI |
SGCSCRGHAZLSQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCCl)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


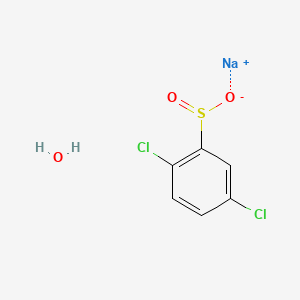
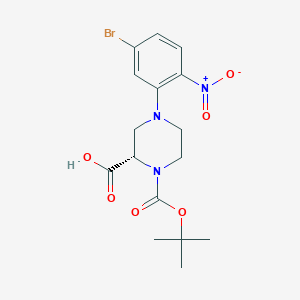
![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
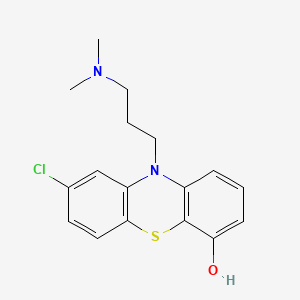
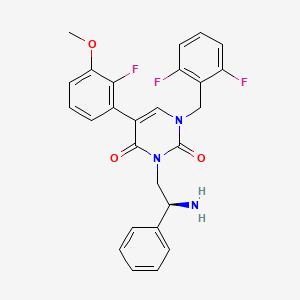
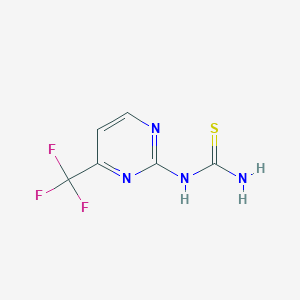
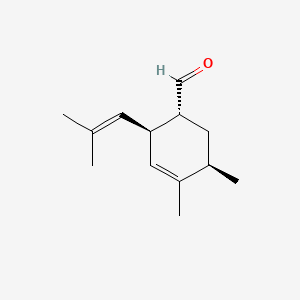

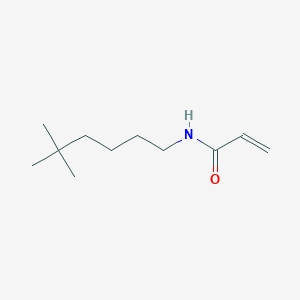
![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
